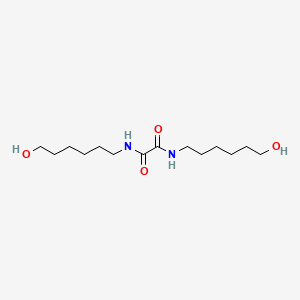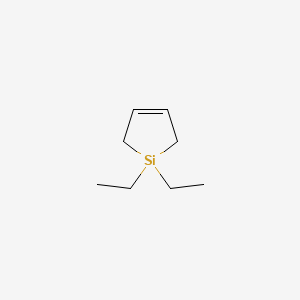
1,1-Diethyl-1-sila-3-cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethyl-1-sila-3-cyclopentene is an organosilicon compound with the molecular formula C8H16Si It is a derivative of cyclopentene where one of the carbon atoms in the ring is replaced by a silicon atom, and two ethyl groups are attached to the silicon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethyl-1-sila-3-cyclopentene can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with cyclopentadiene in the presence of a base such as sodium or potassium . The reaction typically occurs under an inert atmosphere and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethyl-1-sila-3-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
1,1-Diethyl-1-sila-3-cyclopentene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1-Diethyl-1-sila-3-cyclopentene involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s unique structure also enables it to act as a catalyst or intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethyl-1-sila-3-cyclopentene
- 1,1-Diethyl-1-sila-2-cyclopentene
- 1,1-Diphenyl-1-sila-3-cyclopentene
Uniqueness
1,1-Diethyl-1-sila-3-cyclopentene is unique due to the presence of ethyl groups attached to the silicon atom, which imparts distinct chemical properties compared to its analogs. The compound’s reactivity and stability make it a valuable intermediate in various chemical processes .
Eigenschaften
CAS-Nummer |
69657-20-1 |
|---|---|
Molekularformel |
C8H16Si |
Molekulargewicht |
140.30 g/mol |
IUPAC-Name |
1,1-diethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C8H16Si/c1-3-9(4-2)7-5-6-8-9/h5-6H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
QFYPIPIJRQRIJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si]1(CC=CC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


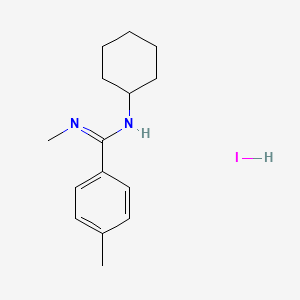


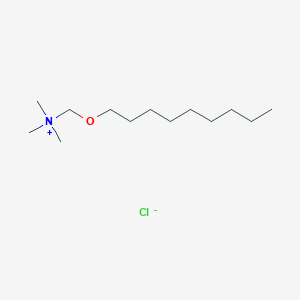

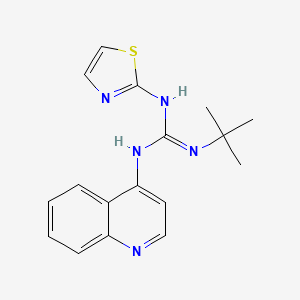
phosphanium bromide](/img/structure/B14458486.png)
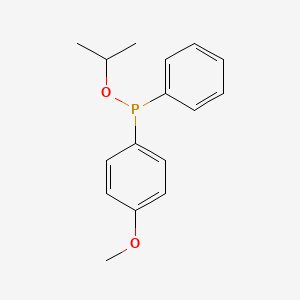


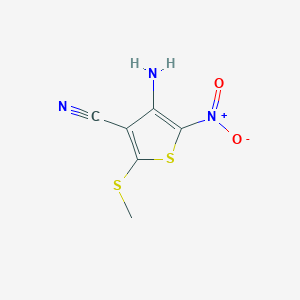
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
